molecular formula C12H10N2O2 B2655106 N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide CAS No. 2308314-81-8

N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide

Cat. No.: B2655106
CAS No.: 2308314-81-8
M. Wt: 214.224
InChI Key: YHMYKZRYQDHDOM-UHFFFAOYSA-N
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Description

N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide is a nitrogen-containing heterocyclic compound It features an isoquinoline core structure, which is known for its versatile biological and physiological activities

Properties

IUPAC Name

N-(1-oxo-2H-isoquinolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-11(15)14-9-3-4-10-8(7-9)5-6-13-12(10)16/h2-7H,1H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMYKZRYQDHDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide typically involves the annulation of unsaturated hydrocarbons with nitrogen-containing reaction partners. One common method includes the cyclocondensation of benzamide derivatives with alkynes or C2 synthons, often facilitated by transition-metal catalysts . The reaction conditions usually involve the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols, including the use of dilithiated intermediates such as N-propenyl-ortho-toluamides or 2-methyl-N-aryl-benzamides . These methods are designed to maximize yield and efficiency while maintaining the structural integrity of the isoquinoline core.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolone derivatives, while reduction could produce various hydrogenated isoquinoline compounds.

Mechanism of Action

The mechanism of action of N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The isoquinoline core can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing bicyclic compound with a similar core structure.

    Isoquinoline: Another nitrogen-containing heterocyclic compound with versatile biological activities.

    Quinolone: Known for its antimicrobial properties and used extensively in medicinal chemistry.

Uniqueness

N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide is unique due to its specific structural features and the presence of the prop-2-enamide group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .

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